(ssR,dR,1S,2S,6R,8S,8aR)-8-(2,2-Dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-ss,d-dihydroxy-2,6-dimethyl-1-naphthaleneheptanoic Acid Ammonium Salt; Simvastatin Acid Ammonium Salt; Simvastatin Ammonium Salt; Simvastatin Carboxylic Acid Ammonium Salt
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Overview
Description
The compound (ssR,dR,1S,2S,6R,8S,8aR)-8-(2,2-Dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-ss,d-dihydroxy-2,6-dimethyl-1-naphthaleneheptanoic Acid Ammonium Salt Simvastatin Acid Ammonium Salt , Simvastatin Ammonium Salt , or Simvastatin Carboxylic Acid Ammonium Salt , is a derivative of simvastatin. Simvastatin is a widely used medication for lowering cholesterol and preventing cardiovascular diseases. This compound is a more soluble form of simvastatin, making it easier to handle in various pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Simvastatin Ammonium Salt involves several steps, starting from the fermentation of Aspergillus terreus to produce lovastatin. Lovastatin is then chemically modified to obtain simvastatin. The final step involves the conversion of simvastatin to its ammonium salt form through a reaction with ammonium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of Simvastatin Ammonium Salt follows a similar route but on a larger scale. The process involves:
- Fermentation of Aspergillus terreus to produce lovastatin.
- Chemical modification of lovastatin to produce simvastatin.
- Conversion of simvastatin to its ammonium salt form using ammonium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Simvastatin Ammonium Salt: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form simvastatin hydroxy acid.
Reduction: Reduction reactions can convert it back to its lactone form.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various alkylating agents can be used under mild conditions.
Major Products
Oxidation: Simvastatin hydroxy acid.
Reduction: Simvastatin lactone.
Substitution: Various simvastatin derivatives.
Scientific Research Applications
Simvastatin Ammonium Salt: has numerous applications in scientific research:
Chemistry: Used as a model compound for studying statin derivatives.
Biology: Investigated for its effects on cellular cholesterol metabolism.
Medicine: Used in the development of new cholesterol-lowering drugs.
Industry: Employed in the formulation of more soluble and bioavailable statin medications.
Mechanism of Action
Simvastatin Ammonium Salt: works by inhibiting the enzyme HMG-CoA reductase, which is crucial for cholesterol synthesis in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The molecular target is the HMG-CoA reductase enzyme, and the pathway involves the mevalonate pathway, which is essential for cholesterol biosynthesis.
Comparison with Similar Compounds
Simvastatin Ammonium Salt: is unique compared to other statins due to its increased solubility and ease of formulation. Similar compounds include:
Atorvastatin: Another potent statin with a different chemical structure.
Lovastatin: The precursor to simvastatin, with a similar mechanism of action but less potency.
Rosuvastatin: Known for its high potency and long half-life.
Properties
IUPAC Name |
azanium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPDWNBTEIXJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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